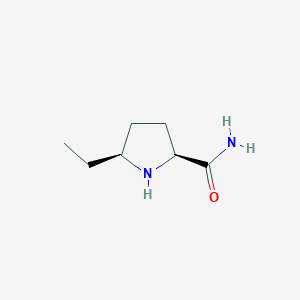

(2S,5S)-5-Ethylpyrrolidine-2-carboxamide

Description

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

(2S,5S)-5-ethylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C7H14N2O/c1-2-5-3-4-6(9-5)7(8)10/h5-6,9H,2-4H2,1H3,(H2,8,10)/t5-,6-/m0/s1 |

InChI Key |

HOTLTPNJQNTQNS-WDSKDSINSA-N |

Isomeric SMILES |

CC[C@H]1CC[C@H](N1)C(=O)N |

Canonical SMILES |

CCC1CCC(N1)C(=O)N |

Origin of Product |

United States |

Computational and Theoretical Investigations of 2s,5s 5 Ethylpyrrolidine 2 Carboxamide

Molecular Modeling and Docking Studies of Pyrrolidine (B122466) Carboxamide Ligands

Molecular modeling and docking are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this involves docking a ligand (potential drug molecule) into the active site of a target protein.

Docking studies on various pyrrolidine carboxamide derivatives have been instrumental in identifying and optimizing inhibitors for various biological targets. For instance, these studies have been applied to develop novel inhibitors for enzymes like Mycobacterium tuberculosis InhA and myeloid cell leukemia-1 (Mcl-1). In silico docking can reveal crucial hydrogen-bonding networks and other non-covalent interactions that govern the binding affinity and orientation of the ligand within the enzyme's active site. nih.govnih.gov The process helps in understanding the structure-activity relationship (SAR), guiding the synthesis of more potent and selective analogs. plos.orgresearchgate.net For example, docking of sulphonamide pyrrolidine carboxamide derivatives into the active site of P. falciparum N-myristoyltransferase, a validated drug target, helped to calculate theoretical binding affinities and identify promising antimalarial candidates. nih.govplos.org

While specific docking data for (2S,5S)-5-Ethylpyrrolidine-2-carboxamide is not available, a hypothetical docking study against a generic kinase target would yield data similar to that shown in the illustrative table below.

Table 1: Illustrative Molecular Docking Results for a Pyrrolidine Carboxamide Ligand This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | ASP-145, LYS-33, GLU-91 |

| Hydrogen Bonds Formed |

|

| Hydrophobic Interactions | VAL-27, LEU-135, ALA-45 |

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations provide fundamental insights into the structural and electronic nature of molecules, going beyond the classical approximations of molecular mechanics.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems. DFT studies are widely used to calculate properties like molecular orbital energies, electrostatic potential, and reactivity indices. For novel N-(substituted) sulfonyl carboxamides bearing a pyrrolidine-2,5-dione moiety, DFT calculations have been used to assess the HOMO-LUMO energy gap and the molecular electrostatic potential (MEP), which are critical for predicting molecular reactivity and stability. tandfonline.com The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are particularly important, as their difference (the HOMO-LUMO gap) is an indicator of kinetic stability. A smaller gap suggests higher reactivity. researchgate.netnih.gov Such calculations are foundational for understanding the electronic behavior of compounds like (2S,5S)-5-Ethylpyrrolidine-2-carboxamide.

Table 2: Representative Electronic Properties of a Pyrrolidine Derivative Calculated by DFT This table presents hypothetical data for illustrative purposes.

| Electronic Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.78 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 5.53 |

| Dipole Moment (Debye) | 3.41 |

| Ionization Potential | 6.78 |

| Electron Affinity | 1.25 |

Table 3: Illustrative Conformational Analysis of a Disubstituted Pyrrolidine Ring This table presents hypothetical data for illustrative purposes.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|

| Exo Pucker | 0.00 | 75.1 |

| Endo Pucker | 0.85 | 24.9 |

| Transition State | 4.50 | - |

Natural Bond Orbital (NBO) analysis is a theoretical method that interprets the molecular wavefunction in terms of localized, classical Lewis structures (bonds and lone pairs). nih.gov It is particularly useful for studying intramolecular and intermolecular bonding and interaction among bonds. NBO analysis provides insights into hyperconjugation, which involves delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. youtube.com These n → π* or σ → σ* interactions stabilize the molecule. rsc.orgnih.gov In amides, a key interaction studied by NBO is the donation from the nitrogen lone pair (n_N) to the carbonyl anti-bonding orbital (π*_CO), which explains the planar nature and rotational barrier of the amide bond. For a molecule like (2S,5S)-5-Ethylpyrrolidine-2-carboxamide, NBO analysis could quantify the strength of such electronic interactions, providing a deeper understanding of its structural stability and electronic distribution. nih.gov

Table 4: Representative NBO Donor-Acceptor Interactions in a Pyrrolidine Carboxamide This table presents hypothetical data for illustrative purposes.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N₅ | π* (1) C₂-O₁ | 55.8 |

| σ (C₃-C₄) | σ* (C₄-C₅) | 4.2 |

| σ (C₄-H) | σ* (C₄-C₅) | 2.5 |

| LP (1) O₁ | σ* (N₅-H) | 1.8 |

Stereoselectivity Rationalization through Computational Approaches

The synthesis of pyrrolidine derivatives often involves the creation of multiple stereocenters. Computational chemistry plays a vital role in understanding and predicting the stereochemical outcome of such reactions. acs.orgemich.edu By modeling the reaction pathways, transition states, and intermediate structures, chemists can rationalize why one stereoisomer is formed preferentially over another. acs.org For example, in the synthesis of densely substituted pyrrolidines via [3+2] cycloaddition reactions, computational methods were used to study the influence of an N-tert-butanesulfinyl group on the diastereoselectivity. acs.org These studies can delineate the complete energy profile for a multi-step reaction, identifying the rate-determining and stereo-determining steps. Factors like steric hindrance, electronic effects of substituents, and catalyst coordination are modeled to guide the choice of experimental conditions that will maximize the yield of the desired stereoisomer. acs.orgnih.gov

Table 5: Illustrative Comparison of Calculated vs. Experimental Stereoselectivity This table presents hypothetical data for illustrative purposes.

| Reaction | Transition State Energy Difference (ΔΔG‡, kcal/mol) | Calculated Diastereomeric Ratio (A:B) | Experimental Diastereomeric Ratio (A:B) |

|---|---|---|---|

| Cycloaddition with Catalyst X | -2.1 | 97:3 | 95:5 |

| Cycloaddition with Catalyst Y | -0.5 | 70:30 | 68:32 |

Molecular Dynamics Simulations and Force Field Parameterization

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on conformational changes, solvent effects, and binding stability. A prerequisite for an accurate MD simulation is a high-quality force field, which is a set of parameters describing the potential energy of the system. researchgate.net

For novel molecules like (2S,5S)-5-Ethylpyrrolidine-2-carboxamide, existing force fields may not have pre-existing parameters. Therefore, specific parameterization is required. This process typically involves using quantum mechanics calculations to derive parameters for bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) terms. nih.gov Tools like the Force Field Toolkit (ffTK) have been developed to automate and streamline this complex process. nih.gov Once parameterized, MD simulations can be run to assess the stability of a ligand in a protein's binding site over time, analyze its conformational dynamics, and calculate binding free energies. researchgate.netrsc.org Modern data-driven approaches using graph neural networks are also being developed to generate force field parameters for an expansive chemical space, further accelerating the application of MD simulations in drug discovery. arxiv.org

Table 6: Representative Force Field Parameters for a Carboxamide Group This table presents hypothetical data for illustrative purposes based on a CHARMM-like force field.

| Parameter Type | Atoms Involved | Value |

|---|---|---|

| Bond Stretch (k_b) | C=O | 570 kcal/mol/Ų |

| Bond Stretch (r₀) | C=O | 1.23 Å |

| Angle Bend (k_θ) | O-C-N | 80 kcal/mol/rad² |

| Angle Bend (θ₀) | O-C-N | 122.5° |

| Dihedral (V_n) | H-N-C-O | 10.0 kcal/mol (n=2) |

| Partial Charge | O | -0.55 e |

| Partial Charge | C | +0.55 e |

Compound Index

Structure Activity Relationship Sar Studies and Ligand Design Principles

Elucidation of Key Structural Features for In Vitro Biochemical Activity

The Pyrrolidine (B122466) Scaffold : The rigid, five-membered pyrrolidine ring serves as a foundational scaffold, orienting the appended functional groups in a specific three-dimensional arrangement to fit within the active site of a target protein. Its stereochemistry is critical; for instance, in a series of 3-arylpyrrolidine-2-carboxamide derivatives designed as melanocortin-4 receptor ligands, the (2R,3R)-pyrrolidine isomer was found to possess the most potent affinity among the four possible stereoisomers, highlighting the importance of precise spatial orientation for receptor binding. nih.gov

The C2-Carboxamide Group : The carboxamide functional group at the C2 position is a key interaction point, often acting as a hydrogen bond donor and acceptor. This allows it to form strong, directional interactions with amino acid residues in an enzyme's active site, such as the catalytic triad (B1167595) of serine proteases. In many dipeptidyl peptidase-IV (DPP-IV) inhibitors, a primary or secondary amide at this position is essential for anchoring the ligand within the binding pocket. mdpi.com

The C5-Ethyl Group : Substituents on the pyrrolidine ring significantly influence potency and selectivity. The (5S)-ethyl group in (2S,5S)-5-Ethylpyrrolidine-2-carboxamide occupies a specific region of the binding site. SAR studies on related pyrrolidine derivatives show that the size, shape, and lipophilicity of the C5 substituent are determining factors for activity. For example, studies on DPP-IV inhibitors have revealed that substitution with branched side chains can increase both activity and chemical stability, leading to longer-lasting inhibition. tandfonline.com The ethyl group provides a balance of lipophilicity and steric bulk that can be optimized for a specific target. Alterations at this position, such as changing the length of the alkyl chain or introducing cyclic moieties, can dramatically alter the compound's inhibitory profile. nih.gov

Rational Design of (2S,5S)-5-Ethylpyrrolidine-2-carboxamide Derivatives and Analogs

Rational drug design uses the information gleaned from SAR studies to create new molecules with enhanced therapeutic potential. For (2S,5S)-5-Ethylpyrrolidine-2-carboxamide, several design strategies can be envisioned to create derivatives and analogs with improved activity.

Modification of the C5-Substituent : Based on the understanding that the C5 position interacts with a specific sub-pocket of the target enzyme, analogs can be designed by varying the ethyl group. This could involve creating a homologous series (methyl, propyl, butyl) to probe the size limits of the pocket, or introducing branching (isopropyl, tert-butyl) to enhance binding affinity and stability. tandfonline.com Introducing polar functional groups onto the alkyl chain could also improve solubility or create additional hydrogen bonding opportunities.

Substitution on the Pyrrolidine Ring : Other positions on the pyrrolidine ring (C3 and C4) can be functionalized to explore additional binding interactions. For example, introducing hydroxyl or amino groups could form new hydrogen bonds, while fluorine substitution could modulate the electronic properties and metabolic stability of the ring.

Modification of the C2-Carboxamide : The C2-carboxamide can be altered to fine-tune its interaction with the target. This includes N-alkylation or N-arylation to explore additional hydrophobic pockets. A series of 3-arylpyrrolidine-2-carboxamide derivatives were synthesized to study the effects of such modifications for melanocortin-4 receptor ligands. nih.gov Furthermore, replacing the carboxamide with bioisosteres (e.g., tetrazoles, acylsulfonamides) is a common strategy to improve pharmacokinetic properties while retaining key binding interactions.

A study focused on designing Factor Xa inhibitors utilized a D-proline scaffold (a pyrrolidine carboxylic acid) and optimized it into a subnanomolar inhibitor, demonstrating the power of structure-based design on this chemical template. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models translate the structural features of molecules into numerical values, known as molecular descriptors, and then use statistical methods to build a mathematical equation that can predict the activity of new, untested compounds. youtube.com This approach is invaluable for prioritizing the synthesis of promising candidates and avoiding compounds likely to be inactive, thereby saving time and resources in the drug discovery process. mdpi.com

The development of a predictive QSAR model begins with a dataset of compounds with known chemical structures and measured in vitro biological activities (e.g., IC₅₀ values, which are often converted to their negative logarithm, pIC₅₀). For a class of compounds like pyrrolidine carboxamides, a typical QSAR study involves synthesizing and testing a library of analogs to generate this data. silae.it

The dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power on compounds not used during model generation. silae.it A robust QSAR model for pyrrolidine analogs acting as DPP-IV inhibitors was developed using a dataset of 47 compounds. nih.gov The statistical quality of such models is assessed using various metrics, including the correlation coefficient (R²) for the training set and the predictive correlation coefficient (Q² or R²_pred) for the test set. ceon.rs A high Q² value (>0.5) is generally considered proof of a model's reasonable predictive capability. nih.gov

Below is an example of how data might be structured for a QSAR study on pyrrolidine carboxamide derivatives.

| Compound ID | Structure | Experimental pIC₅₀ | Predicted pIC₅₀ |

|---|---|---|---|

| 1 | (2S,5S)-5-Ethylpyrrolidine-2-carboxamide | 6.5 | 6.4 |

| 2 | (2S,5S)-5-Propylpyrrolidine-2-carboxamide | 6.8 | 6.7 |

| 3 | (2S,5S)-5-Isopropylpyrrolidine-2-carboxamide | 7.1 | 7.0 |

| 4 | (2S,5R)-5-Ethylpyrrolidine-2-carboxamide | 5.2 | 5.3 |

The success of a QSAR model depends on two key components: the choice of molecular descriptors and the statistical method used to correlate them with activity. medchemexpress.com

Molecular Descriptors : These are numerical representations of a molecule's physicochemical properties. They can be categorized as constitutional, topological, geometric, or electronic. In QSAR studies of pyrrolidine analogs as DPP-IV inhibitors, important descriptors have been identified that relate to the molecule's shape, electrostatics, and atom E-state. nih.gov Examples include:

Shape Flexibility Index : This descriptor relates to the molecule's rigidity. Studies have shown that less flexible, more constrained analogs can exhibit higher activity. tandfonline.com

Electrostatic Parameters : Descriptors like the dipole moment are crucial for quantifying the molecule's ability to engage in polar interactions within the enzyme's active site. nih.gov

Topological Descriptors : These describe the connectivity of atoms in a molecule and are often used in 2D-QSAR models. researchgate.net

Quantum Chemical Descriptors : Properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can describe a molecule's reactivity. nih.gov

Statistical Methods : Various statistical techniques are employed to build the QSAR equation. The choice of method depends on the complexity of the data and the relationship between the descriptors and the biological activity.

Multiple Linear Regression (MLR) : This is one of the simplest and most common methods, used to create a linear equation between the most significant descriptors and activity. nih.govnih.gov

Partial Least Squares (PLS) : PLS is particularly useful when the number of descriptors is large or when they are correlated with each other. It is a robust method frequently used in 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA). tandfonline.comceon.rs

Machine Learning Methods : More advanced, non-linear methods are increasingly used. These include Support Vector Machines (SVM), Genetic Algorithms (GA), and Artificial Neural Networks (ANN), which can often build more predictive models for complex biological systems. nih.govnih.gov

The table below summarizes some of the methods used in QSAR modeling for related compound classes.

| Statistical Method | Description | Typical Application |

|---|---|---|

| Multiple Linear Regression (MLR) | Builds a linear model relating a set of descriptors to activity. | Identifying key descriptors with a direct, linear impact on activity. nih.gov |

| Partial Least Squares (PLS) | A regression method that handles large, collinear descriptor sets. | Commonly used in 3D-QSAR and when many descriptors are calculated. ceon.rs |

| Genetic Algorithm (GA) | An optimization technique used to select the best subset of descriptors for a model. | Descriptor selection to build more robust and simpler models. nih.gov |

Mechanistic Studies of 2s,5s 5 Ethylpyrrolidine 2 Carboxamide and Its Analogs

Biochemical Target Engagement and Binding Mechanisms (In Vitro)

Information regarding the specific biochemical targets of (2S,5S)-5-Ethylpyrrolidine-2-carboxamide and its in vitro binding mechanisms is not described in the available scientific literature. Studies on target engagement are crucial for understanding the molecular interactions of a compound within a biological system. nih.govselvita.com Such studies often employ methods like chemical proteomics or thermal shift assays to identify protein partners and elucidate binding affinities. selvita.com However, specific data from these types of assays for (2S,5S)-5-Ethylpyrrolidine-2-carboxamide have not been reported.

Role as a Chiral Organocatalyst in Asymmetric Transformations

(2S,5S)-5-Ethylpyrrolidine-2-carboxamide belongs to the class of chiral cis-2,5-disubstituted pyrrolidine (B122466) organocatalysts. rsc.orgacs.org These catalysts, derived from amino acids like proline, are highly effective in promoting asymmetric chemical reactions, which are crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. mdpi.comlookchem.com The presence of a stereocenter at the 5-position of the pyrrolidine ring, in addition to the inherent chirality of the proline scaffold, can significantly influence the stereochemical outcome of a reaction. nih.gov

The catalytic activity of pyrrolidine-based organocatalysts, including (2S,5S)-5-Ethylpyrrolidine-2-carboxamide, stems from their ability to form key reactive intermediates with carbonyl compounds. mdpi.comresearchgate.net The secondary amine of the pyrrolidine ring is central to two primary catalytic cycles:

Iminium Ion Catalysis : In reactions with α,β-unsaturated aldehydes or ketones, the catalyst forms a chiral iminium ion. This formation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack. The chiral environment created by the catalyst directs the nucleophile to one face of the molecule, thereby controlling the stereochemistry of the product. This pathway is characteristic of reactions like enantioselective Michael additions. rsc.orgresearchgate.net

Enamine Catalysis : When reacting with saturable aldehydes or ketones, the catalyst forms a chiral enamine intermediate. This process raises the HOMO (Highest Occupied Molecular Orbital) of the carbonyl compound, turning it into a potent nucleophile. This nucleophilic enamine can then react with various electrophiles. The stereochemistry of the catalyst dictates the facial selectivity of the subsequent reaction, leading to the formation of a chiral product. mdpi.comresearchgate.net

The carboxamide group in (2S,5S)-5-Ethylpyrrolidine-2-carboxamide can play a crucial role in the catalytic cycle by participating in hydrogen bonding. This interaction helps to orient the substrate and stabilize the transition state, which can enhance both the reactivity and the stereoselectivity of the transformation. nih.gov

Chiral cis-2,5-disubstituted pyrrolidine organocatalysts have been successfully applied in various asymmetric transformations. A key application is the enantioselective Michael addition of nucleophiles to α,β-unsaturated aldehydes. rsc.org

Research has demonstrated the use of catalysts from this class in the reaction of nitromethane (B149229) with various α,β-unsaturated aldehydes. The catalysts provide the corresponding γ-nitro aldehydes with high yields and exceptional enantioselectivity. rsc.orgresearchgate.net

Table 1: Enantioselective Michael Addition of Nitromethane to α,β-Unsaturated Aldehydes using a (2S,5S)-disubstituted Pyrrolidine Organocatalyst Data represents findings for the class of chiral cis-2,5-disubstituted pyrrolidine organocatalysts.

| Entry | α,β-Unsaturated Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Cinnamaldehyde | 91 | >99 |

| 2 | (E)-3-(4-Chlorophenyl)acrylaldehyde | 85 | >99 |

| 3 | (E)-3-(4-Nitrophenyl)acrylaldehyde | 89 | >99 |

| 4 | (E)-3-(2-Naphthyl)acrylaldehyde | 88 | >99 |

| 5 | (E)-Hex-2-enal | 82 | 98 |

Source: Adapted from Chemical Communications (RSC Publishing) rsc.org

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (2S,5S)-5-Ethylpyrrolidine-2-carboxamide in solution. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the ethyl group (a triplet and a quartet), the protons on the pyrrolidine (B122466) ring, the amide protons, and the amine proton. The coupling constants between adjacent protons would be crucial in determining the relative stereochemistry of the substituents on the pyrrolidine ring. For the (2S,5S) configuration, specific through-space interactions might be observable in a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, which can help to confirm the cis relationship between the ethyl group and the carboxamide group.

Conformational studies by NMR can reveal the dynamic behavior of the pyrrolidine ring, which can exist in various puckered conformations. thermofisher.com Temperature-dependent NMR studies could provide insights into the energy barriers between different conformers. chemicalbook.com The presence of the amide group can also lead to the observation of rotational isomers (rotamers) due to the partial double bond character of the C-N bond, which may result in the doubling of some NMR signals. simsonpharma.comchemicalbook.com

Expected ¹³C NMR Chemical Shifts for (2S,5S)-5-Ethylpyrrolidine-2-carboxamide

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 170-180 |

| Pyrrolidine C2 | 55-65 |

| Pyrrolidine C5 | 55-65 |

| Pyrrolidine C3, C4 | 25-40 |

| Ethyl CH₂ | 20-30 |

| Ethyl CH₃ | 10-15 |

This table is generated based on typical chemical shift ranges for substituted pyrrolidines and amides and is for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight of (2S,5S)-5-Ethylpyrrolidine-2-carboxamide, which allows for the confirmation of its elemental composition. For a molecular formula of C₇H₁₄N₂O, the expected exact mass would be precisely calculated and compared to the measured value with a high degree of accuracy.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for amides include the loss of the amide group (NH₂) or the entire carboxamide group (CONH₂). nih.gov Alpha-cleavage adjacent to the nitrogen atom in the pyrrolidine ring is also a characteristic fragmentation for cyclic amines. nih.gov For instance, the loss of the ethyl group would result in a significant fragment ion. Analysis of these fragments helps to piece together the molecular structure. While the exact fragmentation pattern for the target compound is not published, data for related compounds like Dimethyl furan-2,5-dicarboxylate (B1257723) shows how HRMS can confirm the molecular formula. bldpharm.com

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in (2S,5S)-5-Ethylpyrrolidine-2-carboxamide.

The FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amide and the secondary amine in the range of 3200-3500 cm⁻¹. A strong absorption band corresponding to the C=O stretching vibration of the amide (Amide I band) would be prominent around 1650 cm⁻¹. The N-H bending vibration (Amide II band) would typically appear around 1600-1640 cm⁻¹. C-H stretching vibrations from the ethyl and pyrrolidine moieties would be observed in the 2850-3000 cm⁻¹ region. For a related compound, (2S,5R)-Pyrrolidine-2,5-dimethyldicarboxylate, the IR spectrum shows a characteristic carbonyl stretch at 1740 cm⁻¹. bldpharm.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For (2S,5S)-5-Ethylpyrrolidine-2-carboxamide, the primary chromophore is the amide group. It is expected to exhibit a weak n → π* transition at a longer wavelength (around 210-220 nm) and a stronger π → π* transition at a shorter wavelength (below 200 nm). The lack of extended conjugation in the molecule means that strong absorptions in the visible region are not anticipated.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state and for unambiguously establishing the absolute configuration of a chiral molecule. If a suitable single crystal of (2S,5S)-5-Ethylpyrrolidine-2-carboxamide can be grown, this technique would provide definitive proof of the (2S,5S) stereochemistry. The analysis would yield detailed information on bond lengths, bond angles, and torsional angles, offering a static picture of the molecule's conformation in the crystalline state. For example, a study on a related chiral pyrrolidine derivative, (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, successfully determined its absolute configuration using this method, although it was noted that for compounds with low resonant scattering, specialized techniques might be necessary. chemicalbook.com

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity and, crucially for a chiral compound, the enantiomeric excess of (2S,5S)-5-Ethylpyrrolidine-2-carboxamide.

High-Performance Liquid Chromatography (HPLC) is a versatile method for purity analysis. A reversed-phase HPLC method would separate the target compound from any non-polar or less polar impurities. To determine the enantiomeric excess, a chiral HPLC method is required. This involves using a chiral stationary phase (CSP) that can differentiate between the (2S,5S) enantiomer and its (2R,5R) counterpart, as well as the (2S,5R) and (2R,5S) diastereomers.

Gas Chromatography (GC) can also be used for purity assessment, particularly if the compound is sufficiently volatile and thermally stable. For chiral analysis by GC, a chiral column would be necessary. Derivatization of the molecule might be employed to improve its volatility and chromatographic behavior. Commercial suppliers of related chiral pyrrolidine derivatives often provide HPLC or LC-MS data to certify the purity and identity of their compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S,5S)-5-Ethylpyrrolidine-2-carboxamide with high enantiomeric purity?

- Methodological Answer : Stereoselective synthesis can be achieved via chiral auxiliaries or asymmetric catalysis. For example, pyrrolidine derivatives are often synthesized using Boc-protected intermediates followed by deprotection and crystallization to ensure enantiomeric purity. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization. Chiral HPLC or polarimetry should confirm purity (>98% ee) .

Q. How should researchers handle and store (2S,5S)-5-Ethylpyrrolidine-2-carboxamide to ensure stability during experiments?

- Methodological Answer : Store the compound under inert gas (argon/nitrogen) at –20°C in airtight, light-resistant containers. Pre-weigh aliquots to avoid repeated thawing. Handle in a fume hood with nitrile gloves and PPE. Stability tests under varying pH and temperature conditions (e.g., 25°C vs. 4°C) are recommended to establish shelf-life .

Q. What spectroscopic techniques are most effective for confirming the stereochemistry of (2S,5S)-5-Ethylpyrrolidine-2-carboxamide?

- Methodological Answer : X-ray crystallography is definitive for stereochemical confirmation. Alternatively, use - and -NMR with chiral shift reagents (e.g., Eu(hfc)) to resolve diastereotopic protons. Circular dichroism (CD) can correlate optical activity with configuration .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of (2S,5S)-5-Ethylpyrrolidine-2-carboxamide in multistep syntheses?

- Methodological Answer : Use design of experiments (DoE) to evaluate variables (e.g., catalyst loading, solvent polarity, reaction time). For example, replacing THF with DMF in coupling steps may enhance solubility of intermediates. Monitor intermediates via LC-MS to identify bottlenecks. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) improves final yield .

Q. What strategies are employed to resolve contradictory data in the pharmacological profiling of (2S,5S)-5-Ethylpyrrolidine-2-carboxamide derivatives?

- Methodological Answer : Cross-validate assays (e.g., in vitro enzyme inhibition vs. cellular uptake studies) to identify artifacts. Replicate experiments under standardized conditions (e.g., cell passage number, serum-free media). Use orthogonal techniques (SPR, ITC) to confirm binding constants. Statistical tools like Grubbs’ test can flag outliers .

Q. How does the stereochemical configuration of (2S,5S)-5-Ethylpyrrolidine-2-carboxamide influence its binding affinity to biological targets?

- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to compare (2S,5S) vs. (2R,5R) enantiomers. Validate with isothermal titration calorimetry (ITC) to measure ΔG and ΔH. For example, the ethyl group’s spatial orientation may sterically hinder interactions with hydrophobic pockets in enzymes like prolyl oligopeptidase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.